Provitamin C

Description

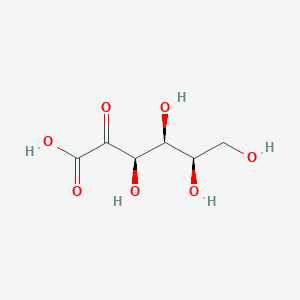

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36389-86-3 (mono-hydrochloride salt) | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901313625 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-48-5 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Provitamin C: A Technical Guide to the Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbic acid (Vitamin C) is a potent antioxidant and an essential cofactor for numerous enzymatic reactions crucial for cellular health, most notably collagen synthesis.[1][2][3] However, its inherent instability in cosmetic and pharmaceutical formulations, where it is prone to oxidation when exposed to air, light, and heat, presents significant challenges.[4][5] To overcome these limitations, stabilized derivatives known as provitamin C have been developed. These precursors are designed to be readily absorbed by the skin and subsequently converted into the biologically active L-ascorbic acid within the cellular environment.[4][6][7]

This technical guide provides an in-depth exploration of the mechanism of action of various this compound derivatives in cellular models. It details the processes of cellular uptake, enzymatic conversion, and the subsequent downstream effects, including antioxidant activity, stimulation of collagen synthesis, and inhibition of melanogenesis. Furthermore, this document outlines key experimental protocols for quantifying these effects and presents available quantitative data for comparative analysis.

Core Mechanism of Action: From Prodrug to Active Form

The fundamental mechanism of this compound relies on a two-step process: penetration into the skin and subsequent enzymatic conversion to L-ascorbic acid. This controlled release ensures that the active vitamin C is delivered directly to the skin cells where it can exert its biological effects, minimizing potential irritation associated with direct application of acidic L-ascorbic acid.[6][8]

References

- 1. Efficacy of Vitamin C Supplementation on Collagen Synthesis and Oxidative Stress After Musculoskeletal Injuries: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primabiotic.co.uk [primabiotic.co.uk]

- 3. nutrabytes.com [nutrabytes.com]

- 4. nbinno.com [nbinno.com]

- 5. Magnesium Ascorbyl Phosphate: The Vitamin C Derivative You Need for Radiant Skin [letsmakebeauty.com]

- 6. nbinno.com [nbinno.com]

- 7. paulaschoice-eu.com [paulaschoice-eu.com]

- 8. halecosmeceuticals.com [halecosmeceuticals.com]

A Technical Guide to the Physicochemical Properties of Ascorbyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl esters, lipophilic derivatives of L-ascorbic acid (Vitamin C), are pivotal in the pharmaceutical, cosmetic, and food industries. By esterifying ascorbic acid with fatty acids, its stability is enhanced and its solubility profile is shifted from hydrophilic to lipophilic, allowing for improved incorporation into lipid-based formulations and enhanced penetration through biological membranes. This technical guide provides an in-depth analysis of the core physicochemical properties of common ascorbyl esters, including their solubility, stability, melting point, pKa, and lipophilicity. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of relevant biological signaling pathways and experimental workflows to support researchers in their development efforts.

Core Physicochemical Properties

The therapeutic efficacy and formulation characteristics of ascorbyl esters are intrinsically linked to their physicochemical properties. Understanding these properties is crucial for predicting their behavior in various formulations and biological systems.

Solubility

The solubility of ascorbyl esters is dictated by the length and nature of the fatty acid chain. Generally, they are poorly soluble in water but show good solubility in organic solvents and oils.[1][2] This lipophilicity is key to their application in topical formulations and for the fortification of fatty foods.

Table 1: Solubility of Common Ascorbyl Esters in Various Solvents

| Ascorbyl Ester | Solvent | Solubility | Temperature (°C) |

| Ascorbyl Palmitate | Water | Very slightly soluble[1][3] | 25 |

| Ethanol | Freely soluble[1][3] | 25 | |

| Ethanol (95%) | ~23.5 g/100g [4] | 25 | |

| DMSO | ~30 mg/mL[5] | Room Temperature | |

| Dimethylformamide (DMF) | ~30 mg/mL[5] | Room Temperature | |

| Peanut Oil | 0.18 g/100g [4] | 25 | |

| Cottonseed Oil | 0.22 g/100g [4] | 25 | |

| Propylene Glycol | 6.6 g/100g [4] | 25 | |

| Ascorbyl Stearate | Water | Insoluble[1] | 25 |

| Ethanol | Soluble[1] | 25 | |

| Ethanol | 5 mg/mL[6] | Room Temperature | |

| DMSO | 10 mg/mL[6] | Room Temperature | |

| DMF | 10 mg/mL[6] | Room Temperature | |

| Ascorbyl Laurate | Water | Slightly soluble[7] | Room Temperature |

| Peanut Oil | 0.11 g/100g [4] | 25 | |

| Cottonseed Oil | 0.08 g/100g [4] | 25 | |

| Ascorbyl Oleate | Lipophilic media | Soluble[8] | Not Specified |

Stability

While more stable than ascorbic acid, ascorbyl esters are still susceptible to degradation, primarily through hydrolysis and oxidation.[9] Their stability is influenced by factors such as pH, temperature, light exposure, and the presence of oxygen and metal ions.[9][10] In formulations, higher concentrations of ascorbyl palmitate have been shown to reduce its degradation.[9]

Table 2: Factors Influencing the Stability of Ascorbyl Esters

| Factor | Effect on Stability |

| pH | Optimal stability is generally found in the acidic to neutral pH range. |

| Temperature | Higher temperatures accelerate degradation. |

| Light | Exposure to light, particularly UV radiation, can promote degradation.[9] |

| Oxygen | The presence of oxygen leads to oxidative degradation. |

| Metal Ions | Metal ions can catalyze oxidative reactions. |

| Formulation | Incorporation into well-structured emulsions can enhance stability.[9] |

Melting Point

The melting point of ascorbyl esters is an important parameter for their identification and purity assessment. It is influenced by the chain length of the fatty acid ester.

Table 3: Melting Points of Common Ascorbyl Esters

| Ascorbyl Ester | Melting Point (°C) |

| Ascorbyl Palmitate | 115-118[11] |

| Ascorbyl Stearate | ~116[1] |

pKa (Acid Dissociation Constant)

The pKa values of the hydroxyl groups on the ascorbic acid moiety of ascorbyl esters are crucial for understanding their ionization state at different pH values, which in turn affects their solubility, stability, and biological activity. The esterification at the 6-position does not significantly alter the pKa of the enediol system. For ascorbyl-6-O-alkanoates, the pKa of the hydroxyl group at the C3 position is approximately 4.2, and for the C2 position, it is around 11.6.[4]

Table 4: pKa Values of Hydroxyl Groups in Ascorbyl-6-O-Alkanoates

| Position of Hydroxyl Group | Approximate pKa |

| C3 | 4.2[4] |

| C2 | 11.6[4] |

Lipophilicity (log P)

The partition coefficient (log P) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. A positive log P value indicates a preference for the lipid phase over the aqueous phase.

Table 5: Log P Values of Common Ascorbyl Esters

| Ascorbyl Ester | Log P (Octanol/Water) |

| Ascorbyl Palmitate | ~6.00-6.5[11] |

| Ascorbyl Stearate | ~5.9-6.11[12] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and formulation development. The following are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method - USP <741>)

This method is used to determine the temperature range over which a crystalline solid melts.

Methodology:

-

Sample Preparation: The substance is finely powdered and, if necessary, dried to remove any water of hydration.

-

Capillary Tube Loading: A capillary glass tube, sealed at one end, is charged with the powdered sample to form a compact column of 2.5-3.5 mm in height.[5]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating: The apparatus is heated at a controlled rate. For Class Ia, the sample is introduced at a temperature about 5°C below the expected melting point, and the temperature is then ramped at 1 ± 0.5 °C/minute.[5]

-

Observation: The temperature at which the substance is first observed to collapse or liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded to define the melting range.[5]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.

Methodology:

-

Apparatus Calibration: A potentiometer is calibrated using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: A known quantity of the ascorbyl ester is dissolved in a suitable solvent or co-solvent system, often with a surfactant for poorly soluble compounds, to a concentration of at least 10⁻⁴ M. The ionic strength of the solution is kept constant using a salt solution (e.g., 0.15 M KCl).

-

Titration: The solution is placed in a reaction vessel with a magnetic stirrer and a pH electrode. The solution is purged with nitrogen to remove dissolved gases.

-

Data Collection: A standardized titrant (e.g., 0.1 M NaOH or HCl) is added in small increments, and the pH is recorded after each addition.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).

Determination of Lipophilicity (log P) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Methodology:

-

Phase Preparation: 1-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[13]

-

Sample Preparation: A stock solution of the ascorbyl ester is prepared in a suitable solvent (e.g., DMSO).[13]

-

Partitioning: A known amount of the stock solution is added to a mixture of the pre-saturated 1-octanol and aqueous phases.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the analyte between the two phases and then centrifuged to ensure complete phase separation.

-

Concentration Measurement: The concentration of the ascorbyl ester in both the 1-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Biological Activity

Upon topical application, ascorbyl esters can penetrate the skin and are subsequently hydrolyzed by esterases to release ascorbic acid.[12] Ascorbic acid is a potent antioxidant and a cofactor for several enzymes, thereby influencing various cellular signaling pathways.

Collagen Synthesis

Ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[14] By promoting collagen synthesis, ascorbic acid and its derivatives contribute to maintaining skin structure and elasticity.

Response to UV Radiation

Ascorbyl esters can modulate cellular signaling pathways activated by ultraviolet (UV) radiation. For instance, ascorbyl palmitate has been shown to inhibit UVB-mediated activation of the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and p38 kinase. However, it has also been reported to promote UVB-induced lipid peroxidation and c-Jun N-terminal kinase (JNK) activation.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of ascorbyl esters, detailed experimental protocols for their determination, and insights into their biological activities. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these important lipophilic derivatives of Vitamin C. A thorough understanding of these fundamental properties is essential for the rational design of stable and efficacious formulations for pharmaceutical and cosmetic applications.

References

- 1. meyerscience.com [meyerscience.com]

- 2. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. US20070077261A1 - Compositions and method for enhancing the solubility of ascorbic acid using solubilization enhancers - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Showing Compound Ascorbyl stearate (FDB017534) - FooDB [foodb.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of ascorbyl palmitate by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

The Biological Nexus: A Technical Guide to the Multifaceted Functions of Lipophilic Vitamin C Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbic acid (Vitamin C), a potent water-soluble antioxidant, is indispensable for numerous physiological processes. However, its inherent instability and limited lipid solubility curtail its efficacy in various applications, particularly in dermatology and targeted drug delivery. To surmount these limitations, lipophilic derivatives of Vitamin C have been synthesized by esterifying the ascorbic acid molecule with fatty acids. These derivatives, such as Ascorbyl Palmitate, Tetrahexyldecyl Ascorbate, and Magnesium Ascorbyl Phosphate, exhibit enhanced stability and improved permeability across biological membranes.[1][2][3] This technical guide provides an in-depth exploration of the core biological functions of these lipophilic Vitamin C derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Functions and Mechanisms of Action

Lipophilic Vitamin C derivatives exert their biological effects through several key mechanisms, primarily centered around their antioxidant, collagen-modulating, and anti-inflammatory properties.

Potent Antioxidant Activity and Radical Scavenging

Lipophilic Vitamin C derivatives are renowned for their ability to neutralize harmful reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative stress.[4][5] This antioxidant capacity is fundamental to their roles in preventing photoaging, mitigating inflammation, and potentially contributing to their anti-cancer and neuroprotective effects.[6] Their lipophilicity allows for efficient incorporation into cellular membranes, where they can protect against lipid peroxidation.[7]

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of various lipophilic Vitamin C derivatives has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common metric for comparison.

| Derivative | Assay | IC50 Value / Activity | Reference |

| Tetrahexyldecyl Ascorbate (THDC) | H₂O₂ Neutralization | ~850 µg/mL | [2] |

| Ascorbyl Palmitate | DPPH Radical Scavenging | Higher than Ascorbic Acid | [8] |

| 5-O-alkynyl pyrimidine ASA derivatives | Antiviral (CMV) | EC50 = 1.8 - 3.8 µM | [9] |

| 1,2,3-triazolyl-L-ASA derivatives | Anticancer (MCF-7) | IC50 = 6.72 µM | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of a lipophilic Vitamin C derivative.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the lipophilic Vitamin C derivative in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a control solution containing only the solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the Vitamin C derivative or the control solution to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the derivative.

-

Stimulation of Collagen Synthesis and Extracellular Matrix Integrity

A cornerstone of Vitamin C's biological activity is its essential role in collagen synthesis.[10] It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.[11] Lipophilic derivatives retain this function, and their enhanced skin penetration makes them particularly effective in dermatological applications for improving skin elasticity and reducing the appearance of wrinkles.[10][12]

Signaling Pathway: TGF-β Mediated Collagen Synthesis

Transforming Growth Factor-beta (TGF-β) is a key cytokine that stimulates collagen production in fibroblasts. Vitamin C and its derivatives are thought to enhance this pathway.

Caption: TGF-β signaling pathway leading to collagen synthesis.

Experimental Protocol: Quantification of Collagen in Fibroblast Culture

This protocol describes how to measure collagen production by human dermal fibroblasts treated with a lipophilic Vitamin C derivative.

-

Cell Culture:

-

Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Replace the medium with serum-free DMEM containing various concentrations of the lipophilic Vitamin C derivative.

-

Include a positive control (L-ascorbic acid) and a negative control (vehicle).

-

Incubate the cells for 48-72 hours.

-

-

Collagen Quantification:

-

Collect the cell culture supernatant.

-

Quantify the amount of soluble collagen in the supernatant using a Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions.

-

Briefly, the assay is based on the specific binding of Sirius Red dye to the [Gly-X-Y]n helical structure of collagen.

-

Measure the absorbance of the collagen-dye complex at 555 nm.

-

Determine the collagen concentration from a standard curve prepared with known concentrations of collagen.

-

-

Data Analysis:

-

Normalize the collagen concentration to the total protein content of the cell lysate for each well.

-

Express the results as a percentage increase in collagen production compared to the negative control.

-

Regulation of Melanogenesis and Skin Depigmentation

Lipophilic Vitamin C derivatives are widely used in dermatological products to address hyperpigmentation.[2] They inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This leads to a reduction in melanin production, resulting in a brighter and more even skin tone.

Signaling Pathway: MAPK Pathway in Melanogenesis

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of melanogenesis. Certain stimuli can activate this pathway, leading to the phosphorylation of transcription factors that control the expression of tyrosinase. Antioxidants like Vitamin C derivatives can modulate this pathway.

Caption: MAPK signaling pathway in melanogenesis.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol details the method for assessing the inhibitory effect of a lipophilic Vitamin C derivative on mushroom tyrosinase activity.[1]

-

Preparation of Reagents:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) in phosphate buffer.

-

Prepare various concentrations of the lipophilic Vitamin C derivative. Kojic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the tyrosinase solution and the different concentrations of the Vitamin C derivative or control.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

-

Measurement:

-

Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals for 20-30 minutes.

-

-

Calculation of Inhibition:

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate is the change in absorbance per minute.

-

Determine the IC50 value from a dose-response curve.

-

Anti-Cancer and Pro-Apoptotic Potential

Emerging research suggests that lipophilic Vitamin C derivatives may possess anti-cancer properties.[9] At high concentrations, they can act as pro-oxidants, selectively inducing oxidative stress and apoptosis in cancer cells.[8] Their enhanced cellular uptake compared to ascorbic acid may contribute to this selective cytotoxicity.

Quantitative Analysis of Anti-Cancer Activity

The cytotoxic effects of lipophilic Vitamin C derivatives on various cancer cell lines are typically evaluated by determining the IC50 value, the concentration that inhibits 50% of cell growth.

| Derivative | Cell Line | IC50 Value | Reference |

| 1,2,3-triazolyl-L-ASA derivative | Breast adenocarcinoma (MCF-7) | 6.72 µM | [8] |

| 5-azacytosine ASA derivative | Various tumor cell lines | 0.92 - 5.91 µM | [9] |

Experimental Protocol: In Vitro Anti-Cancer Activity Workflow

This workflow outlines the key steps to assess the anti-cancer potential of a lipophilic Vitamin C derivative.

Caption: Workflow for in vitro anti-cancer activity assessment.

Experimental Protocol: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13]

-

Sample Preparation:

-

Culture cancer cells on coverslips and treat them with the lipophilic Vitamin C derivative for a specified time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.

-

-

TUNEL Reaction:

-

Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour. TdT catalyzes the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

-

Visualization:

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA-binding dye like DAPI.

-

Mount the coverslips on microscope slides.

-

-

Analysis:

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.

-

Neuroprotective Effects

The brain has a high metabolic rate and is particularly vulnerable to oxidative stress. The antioxidant properties of lipophilic Vitamin C derivatives, coupled with their ability to cross the blood-brain barrier more readily than ascorbic acid, make them promising candidates for neuroprotection. They may help to mitigate neuronal damage in neurodegenerative diseases and ischemic events.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y cells

The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects.[14]

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS.

-

To induce a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days.

-

-

Induction of Neurotoxicity:

-

Expose the differentiated cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), to induce oxidative stress and cell death.

-

-

Treatment:

-

Pre-treat the cells with different concentrations of the lipophilic Vitamin C derivative for a specified period before adding the neurotoxin.

-

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using the MTT assay. An increase in viability in the treated groups compared to the neurotoxin-only group indicates a protective effect.

-

Intracellular ROS Measurement: Use the DCFH-DA assay to quantify intracellular ROS levels. A reduction in ROS levels in the treated groups suggests antioxidant-mediated neuroprotection.

-

Apoptosis Assessment: Perform a TUNEL or Annexin V/PI staining assay to determine the extent of apoptosis. A decrease in apoptotic cells in the treated groups indicates an anti-apoptotic effect.

-

Conclusion

Lipophilic Vitamin C derivatives represent a significant advancement over L-ascorbic acid, offering enhanced stability and bioavailability. Their multifaceted biological functions, including potent antioxidant activity, stimulation of collagen synthesis, regulation of melanogenesis, and potential anti-cancer and neuroprotective effects, underscore their importance in both research and therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and application of these promising compounds in the fields of dermatology, oncology, and neuroscience. Continued research is warranted to fully elucidate their mechanisms of action and to translate their potential into novel clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.2. Tyrosinase activity inhibition assay [bio-protocol.org]

- 7. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bubsnaturals.com [bubsnaturals.com]

- 12. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 14. benchchem.com [benchchem.com]

Enzymatic conversion of Provitamin C to ascorbic acid in vivo

Foreword: A Clarification on "Provitamin C"

Before delving into the technical details of ascorbic acid biochemistry, it is crucial to address the term "this compound." Unlike Provitamin A (e.g., beta-carotene), which is converted to Vitamin A (retinol) in the human body, there is no scientifically recognized "this compound" that serves as a precursor to ascorbic acid (Vitamin C) in humans.

Humans, along with other primates, guinea pigs, and certain bats and birds, are incapable of synthesizing their own Vitamin C due to the lack of a functional enzyme, L-gulonolactone oxidase.[1][2][3][4][5] This enzyme is essential for the final step in the ascorbic acid biosynthetic pathway that is present in most other animals and plants.[1][6][7] Therefore, for humans, Vitamin C is an essential nutrient that must be obtained directly from the diet.[8][9]

The term "this compound" is sometimes used in marketing for skincare or dietary supplements, but it does not refer to a substance that the human body enzymatically converts into ascorbic acid.[10][11]

This guide will instead focus on two key, scientifically-grounded processes:

-

The De Novo Biosynthesis of Ascorbic Acid: This section will detail the enzymatic pathway used by most animals and plants to produce ascorbic acid from glucose. This is the pathway where the concept of a precursor is biologically relevant, although the term "provitamin" is not used.

-

The In Vivo Redox Cycling of Ascorbic Acid: This section will explore the critical process of regenerating ascorbic acid from its oxidized form, dehydroascorbic acid (DHA), within the human body. This recycling mechanism is vital for maintaining the body's antioxidant capacity.

Part 1: De Novo Biosynthesis of Ascorbic Acid in Non-Primate Mammals

Most animals synthesize ascorbic acid from glucose, primarily in the liver.[6] This multi-step enzymatic pathway converts glucose into L-ascorbic acid. The final and critical step is catalyzed by the enzyme L-gulonolactone oxidase (GULO).[1][2]

Biochemical Pathway

The conversion of glucose to ascorbic acid involves a series of enzymatic reactions. While plants utilize a different primary pathway, the mammalian pathway proceeds as follows[6][7]:

-

Glucose is converted to UDP-glucuronic acid .

-

UDP-glucuronic acid is then converted to L-gulonic acid .

-

L-gulonic acid is converted to L-gulono-1,4-lactone .

-

In the final step, L-gulono-1,4-lactone is oxidized by L-gulonolactone oxidase (GULO) in the presence of oxygen to produce L-ascorbic acid.[1][2]

The human genome contains a non-functional remnant of the GULO gene, which is why we cannot perform this final conversion.[1][4]

Visualization of the Mammalian Ascorbic Acid Synthesis Pathway

Caption: Mammalian Ascorbic Acid Synthesis Pathway.

Part 2: In Vivo Redox Cycling of Ascorbic Acid in Humans

While humans cannot synthesize Vitamin C de novo, our bodies have an efficient system to recycle its oxidized form, dehydroascorbic acid (DHA), back into the active ascorbic acid form. This process is crucial for maintaining the body's antioxidant defenses and the various enzymatic functions of Vitamin C.[12][13]

Mechanism of Action

Ascorbic acid functions as an antioxidant by donating electrons to neutralize reactive oxygen species. In this process, it becomes oxidized, first to the ascorbate free radical and then to dehydroascorbic acid (DHA).[14] DHA can be transported into cells via glucose transporters (GLUTs).[5][8] Inside the cell, DHA is rapidly reduced back to ascorbic acid.

This reduction is accomplished through several enzymatic and non-enzymatic pathways, primarily involving glutathione (GSH) and NADPH-dependent mechanisms.[12]

-

Glutathione (GSH)-dependent reduction: Enzymes such as glutaredoxin and protein disulfide isomerase can use GSH to reduce DHA back to ascorbic acid.

-

NADPH-dependent reduction: Enzymes like 3α-hydroxysteroid dehydrogenase can utilize NADPH to directly reduce DHA.

Experimental Protocols: Measuring Ascorbic Acid and Dehydroascorbic Acid Interconversion

Studying the in vivo conversion of DHA to ascorbic acid often involves stable isotope labeling and chromatographic techniques.

Objective: To quantify the reduction of DHA to ascorbic acid in a biological sample.

Methodology: HPLC with Electrochemical Detection

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, tissue homogenates).

-

Immediately acidify the sample with metaphosphoric acid or perchloric acid to stabilize ascorbic acid and precipitate proteins.

-

Centrifuge to remove precipitated proteins.

-

The supernatant can be directly analyzed or stored at -80°C.

-

-

Chromatographic Separation:

-

System: High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An aqueous buffer at a low pH (e.g., pH 2.5-3.0) containing a chelating agent like EDTA to prevent metal-catalyzed oxidation. A common mobile phase is a mixture of monobasic potassium phosphate, methanol, and EDTA.

-

-

Detection:

-

Electrochemical Detector (ECD): This is the preferred method for its high sensitivity and specificity for ascorbic acid. The detector is set at an oxidizing potential (e.g., +0.6 to +0.8 V) that is sufficient to oxidize ascorbic acid but not many other interfering compounds.

-

Diode Array Detector (DAD): Can be used to detect ascorbic acid by its UV absorbance (around 245-265 nm), though it is less sensitive than ECD.

-

-

Quantification of DHA:

-

DHA is not electrochemically active and does not absorb UV light strongly.

-

Therefore, DHA is typically measured indirectly. The total ascorbic acid is measured after reducing all the DHA in the sample to ascorbic acid using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

DHA concentration is then calculated as: [Total Ascorbic Acid] - [Initial Ascorbic Acid] .

-

Data Presentation: Redox Cycling Efficiency

The efficiency of DHA reduction can be presented by comparing the levels of ascorbic acid and DHA in various tissues or under different physiological conditions.

| Tissue | Typical Ascorbic Acid (AA) Concentration | Typical Dehydroascorbic Acid (DHA) Concentration | AA:DHA Ratio |

| Plasma | 40-60 µM | < 2 µM | > 20:1 |

| Liver | 1-2 mM | Low | High |

| Brain | 2-4 mM | Low | High |

| Adrenal Gland | 3-4 mM | Low | High |

Note: Concentrations are approximate and can vary based on dietary intake and physiological state.

The high ratio of ascorbic acid to DHA in most tissues underscores the efficiency of the in vivo recycling system.

Visualization of the Ascorbic Acid Redox Cycling Workflow

Caption: Ascorbic Acid Redox Cycling in Human Cells.

Conclusion

For researchers, scientists, and drug development professionals, it is vital to distinguish between the de novo synthesis of ascorbic acid, which is absent in humans, and the crucial in vivo redox cycling that maintains its function. While the concept of a "this compound" is not applicable to human physiology, understanding the mechanisms of ascorbic acid recycling offers significant opportunities for research into antioxidant therapies and the role of Vitamin C in health and disease. The methodologies outlined provide a framework for accurately quantifying the components of this vital redox system.

References

- 1. grokipedia.com [grokipedia.com]

- 2. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 3. L-Gulonolactone Oxidase → Area → Sustainability [lifestyle.sustainability-directory.com]

- 4. L-gulonolactone_oxidase [bionity.com]

- 5. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin C - Wikipedia [en.wikipedia.org]

- 7. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]

- 9. Vitamin C: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. nardosnaturalwholesale.com [nardosnaturalwholesale.com]

- 11. professional-health-products.com [professional-health-products.com]

- 12. pnas.org [pnas.org]

- 13. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin C physiology: the known and the unknown and Goldilocks - PMC [pmc.ncbi.nlm.nih.gov]

The Stability Profile of Provitamin C in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Provitamin C derivatives, such as Sodium Ascorbyl Phosphate (SAP), Magnesium Ascorbyl Phosphate (MAP), and Ascorbyl Palmitate (AP), have been developed to overcome the inherent instability of L-Ascorbic Acid (L-AA) in aqueous solutions. This technical guide provides an in-depth analysis of the stability profiles of these common this compound forms. It consolidates quantitative data on their degradation under various conditions, including pH, temperature, and light exposure. Detailed experimental methodologies for stability assessment using High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide illustrates the key biochemical pathways involved in the conversion of this compound to its active form and its subsequent antioxidant action through detailed diagrams.

Introduction

L-Ascorbic Acid, the biologically active form of Vitamin C, is a potent antioxidant widely used in pharmaceutical and cosmetic formulations. However, its application is significantly limited by its poor stability in aqueous solutions, where it is readily degraded by oxidation, a process accelerated by factors such as light, heat, and the presence of metal ions.[1] To address these stability issues, several more stable derivatives, collectively known as this compound, have been synthesized. These derivatives are converted to L-Ascorbic Acid in vivo, typically within the skin, to exert their physiological effects.[2]

This guide focuses on three commercially significant this compound derivatives:

-

Sodium Ascorbyl Phosphate (SAP): A water-soluble, stable derivative.[2]

-

Magnesium Ascorbyl Phosphate (MAP): Another water-soluble and highly stable form of vitamin C.[1]

-

Ascorbyl Palmitate (AP): A fat-soluble derivative of vitamin C.[3]

Understanding the stability characteristics of these derivatives is crucial for developing effective and shelf-stable formulations.

Comparative Stability of this compound Derivatives

This compound derivatives, particularly the phosphate esters (SAP and MAP), exhibit significantly greater stability in aqueous solutions compared to L-Ascorbic Acid.[4] Ascorbyl Palmitate, while more stable than L-AA, is generally less stable than the phosphate derivatives.[5]

Influence of pH

The pH of an aqueous solution is a critical determinant of this compound stability. Sodium Ascorbyl Phosphate demonstrates optimal stability at a pH above 6.5. In contrast, L-Ascorbic Acid is more stable in acidic conditions.

Influence of Temperature

Elevated temperatures accelerate the degradation of all vitamin C forms. Formulations containing this compound should be stored at controlled room temperature or lower to maintain potency.

Influence of Light and Metal Ions

While generally more light-stable than L-AA, exposure to light can hasten the degradation of derivatives like Ascorbyl Palmitate.[6] The presence of metal ions, such as iron and copper, can catalyze oxidative degradation, making the inclusion of chelating agents in formulations advisable.[3]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Sodium Ascorbyl Phosphate and provide a general comparison with other derivatives. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Stability of 3% Sodium Ascorbyl Phosphate (SAP) vs. L-Ascorbic Acid (L-AA) in Aqueous Solution at 40°C and pH 6

| Time | Remaining SAP (%) | Remaining L-AA (%) |

| Initial | 100 | 100 |

| 1 Month | >90 | <60 |

| 2 Months | >85 | <40 |

| 3 Months | >80 | <30 |

Table 2: Influence of pH on the Stability of 3% Sodium Ascorbyl Phosphate (SAP) in Aqueous Solution at 40°C

| pH | Remaining SAP after 1 Month (%) |

| 5.0 | ~70 |

| 6.0 | ~85 |

| 7.0 | >95 |

Table 3: General Comparative Stability of Vitamin C and its Derivatives in Aqueous Solution at Room Temperature

| Compound | Remaining Active (%) after 60 Days |

| L-Ascorbic Acid | ~35 |

| Ascorbyl Palmitate | ~75 |

| Magnesium Ascorbyl Phosphate | >90 |

Note: The data in Table 3 is generalized from a comparative study and specific concentrations and pH were not provided.[4]

Experimental Protocols for Stability Assessment

The standard method for quantifying the stability of this compound in aqueous solutions and finished formulations is High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the quantitative determination of a this compound derivative (e.g., Sodium Ascorbyl Phosphate) in an aqueous solution.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents and Materials:

-

This compound reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Metaphosphoric acid or phosphate buffer components

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Example for SAP):

-

Mobile Phase: A mixture of 0.2% metaphosphoric acid in water, methanol, and acetonitrile (e.g., in a 90:8:2 v/v/v ratio). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation: Prepare the aqueous test solution containing the this compound derivative at the desired concentration. At specified time points during the stability study, withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the concentration range of the standard curve, and filter it through a 0.45 µm syringe filter.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to the this compound derivative based on its retention time. Calculate the concentration of the derivative in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

-

Stability Assessment: The percentage of the remaining this compound derivative at each time point is calculated relative to its initial concentration (time zero).

Visualization of Biochemical Pathways

Conversion of this compound to L-Ascorbic Acid in the Skin

This compound derivatives, particularly the phosphate esters, are biologically inactive until they are converted to L-Ascorbic Acid within the skin. This conversion is primarily mediated by endogenous skin enzymes, such as phosphatases.[7]

Caption: Enzymatic conversion of this compound to active L-Ascorbic Acid in the skin.

Antioxidant Signaling Pathway of L-Ascorbic Acid

Once converted, L-Ascorbic Acid acts as a potent antioxidant, protecting skin cells from damage caused by reactive oxygen species (ROS). It neutralizes free radicals by donating electrons.

Caption: L-Ascorbic Acid's role in neutralizing reactive oxygen species.

Conclusion

This compound derivatives, especially Sodium Ascorbyl Phosphate and Magnesium Ascorbyl Phosphate, offer a significant advantage over L-Ascorbic Acid in terms of stability in aqueous formulations. Their stability is, however, critically dependent on formulation parameters, most notably pH. By understanding the stability profiles and employing robust analytical methods such as HPLC, researchers and formulators can develop effective and stable products that deliver the full benefits of vitamin C to the skin. The enzymatic conversion to the active L-Ascorbic Acid form within the skin ensures targeted antioxidant and other physiological effects.

References

- 1. Vitamin C in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation method of sodium ascorbyl phosphate - Eureka | Patsnap [eureka.patsnap.com]

Provitamin C Degradation Under Oxidative Stress: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ascorbic acid (Provitamin C), a pivotal water-soluble antioxidant in biological systems, is inherently unstable and susceptible to degradation, particularly under conditions of oxidative stress. This technical guide provides an in-depth exploration of the core degradation pathways of ascorbic acid initiated by reactive oxygen species (ROS) and other pro-oxidant factors. It details the primary aerobic and anaerobic degradation routes, the catalytic role of metal ions, and the influence of environmental factors such as pH and temperature. Furthermore, this document summarizes key quantitative kinetic data and provides detailed experimental protocols for the analysis of ascorbic acid and its degradation products, serving as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and formulation science.

Introduction to Ascorbic Acid and Oxidative Stress

L-ascorbic acid (ASA), the active form of vitamin C, is an essential nutrient for humans, playing a critical role as a cofactor for various enzymes and as a potent antioxidant.[1][2] Its antioxidant function stems from its ability to donate electrons, thereby neutralizing harmful reactive oxygen species (ROS) such as superoxide radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•).[3][4][5] These ROS are byproducts of normal cellular metabolism and can induce significant damage to biomolecules, including proteins, lipids, and DNA, a state known as "oxidative stress".[3]

While ascorbic acid is a primary defense against oxidative stress, it is itself consumed in the process. The degradation of ascorbic acid is a complex process involving multiple pathways and resulting in a variety of products, ultimately leading to the loss of its biological activity.[5][6] Understanding these degradation pathways is crucial for developing stable formulations in the pharmaceutical and food industries and for elucidating its physiological and pathological roles.

Core Degradation Pathways

The degradation of ascorbic acid can proceed through two primary pathways: aerobic (oxidative) and anaerobic. The presence of oxygen and other oxidizing agents dictates the predominant route.

Aerobic (Oxidative) Degradation Pathway

Under aerobic conditions, the degradation of ascorbic acid is the more common and rapid pathway.[3] This process is initiated by the loss of an electron to an oxidizing species, forming the relatively stable ascorbyl radical. The subsequent loss of a second electron yields dehydroascorbic acid (DHA).[5][6]

-

Oxidation to Dehydroascorbic Acid (DHA): ASA is first oxidized to the ascorbyl radical, which can then be further oxidized to DHA. This two-step oxidation is reversible in vivo, where enzymes can reduce DHA back to ASA.[6][7]

-

Irreversible Hydrolysis of DHA: DHA is a highly unstable compound with a short half-life in aqueous solutions.[7][8] It undergoes irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid (DKG).[3][6] This step represents a critical point of no return in the degradation process, marking the permanent loss of vitamin C activity.[6]

-

Further Degradation of DKG: DKG is also unstable and can be further degraded through several reactions, including oxidative decarboxylation, to yield a variety of smaller compounds such as L-xylosone, L-threonic acid, and oxalic acid.[6][8][9]

The interaction of DHA and DKG with different ROS can produce distinct product profiles, allowing for a unique "fingerprint" of oxidation products for each ROS.[5][6]

Caption: The primary aerobic degradation pathway of L-ascorbic acid.

Anaerobic Degradation Pathway

In the absence of oxygen, ascorbic acid can degrade through an alternative, typically slower, anaerobic pathway.[10][11] This route does not involve DHA as an intermediate. Instead, under acidic conditions and often catalyzed by hydrogen ions, ascorbic acid degrades to produce furfural.[12] This pathway is particularly relevant in deoxygenated food products during long-term storage or high-temperature processing.[12]

Catalysts and Influencing Factors of Oxidative Degradation

Several factors can accelerate the oxidative degradation of ascorbic acid.

Reactive Oxygen Species (ROS)

ROS are the primary initiators of oxidative degradation. Species like hydrogen peroxide (H₂O₂) can directly oxidize ascorbic acid and its degradation intermediates.[13] Superoxide (O₂•⁻) also plays a significant role in the initial oxidation steps.[6] The specific ROS involved can influence the end products of the degradation cascade.[6]

Transition Metal Ions (Pro-oxidant Activity)

Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts of ascorbic acid oxidation.[14][15][16] In a process known as the Fenton reaction, ascorbic acid can act as a pro-oxidant by reducing these metal ions (e.g., Fe³⁺ to Fe²⁺). The reduced metal ion then reacts with hydrogen peroxide to generate the highly destructive hydroxyl radical (OH•), which can then oxidize other molecules.[3][17] This catalytic cycle dramatically accelerates the degradation of ascorbic acid and surrounding biomolecules.[18]

References

- 1. Frontiers | Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water [frontiersin.org]

- 2. rfppl.co.in [rfppl.co.in]

- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

- 11. myfoodresearch.com [myfoodresearch.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Vitamin C as Scavenger of Reactive Oxygen Species during Healing after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Essential Role of Vitamin C in Collagen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin C, or L-ascorbic acid, is an indispensable water-soluble vitamin with a well-established and critical role in the biosynthesis of collagen.[1][2] It functions as an essential cofactor for key enzymes responsible for the post-translational modification and stabilization of collagen molecules.[1][3][4] A deficiency in vitamin C leads to impaired collagen production, resulting in weakened connective tissues and the clinical manifestations of scurvy.[5] Beyond its direct role as a cofactor, ascorbic acid also influences collagen synthesis at the transcriptional level and provides crucial antioxidant protection to the extracellular matrix.[1][6] This technical guide provides an in-depth exploration of the biochemical pathways, quantitative effects, and experimental methodologies related to the role of vitamin C in collagen synthesis, tailored for professionals in research and drug development.

Introduction: The Centrality of Collagen and Vitamin C

Collagen is the most abundant protein in mammals, constituting a major structural component of the skin, bones, tendons, cartilage, and blood vessels.[2][5] Its unique triple-helix structure confers remarkable tensile strength to connective tissues. The synthesis of mature, functional collagen is a complex, multi-step process that begins with the transcription and translation of procollagen chains and involves extensive post-translational modifications.[2]

Among the most critical of these modifications is the hydroxylation of proline and lysine residues within the procollagen polypeptide chains. This process is absolutely dependent on vitamin C.[1][3][4] L-ascorbic acid's primary role in this context is to act as a cofactor for two crucial enzymes: prolyl hydroxylase and lysyl hydroxylase.[6][7][8]

The Core Mechanism: Vitamin C as an Enzymatic Cofactor

The stability of the collagen triple helix is heavily reliant on the hydroxylation of proline residues to form hydroxyproline. This modification allows for the formation of hydrogen bonds that stabilize the helical structure.[9] Similarly, the hydroxylation of lysine residues to form hydroxylysine is a prerequisite for the subsequent glycosylation and the formation of covalent cross-links that give collagen its strength and stability.[5][7]

The enzymes responsible, prolyl hydroxylase and lysyl hydroxylase, belong to a class of α-ketoglutarate-dependent dioxygenases.[9] These enzymes contain a ferrous iron (Fe²⁺) atom at their active site, which is essential for their catalytic activity.[5] During the hydroxylation reaction, the Fe²⁺ is oxidized to ferric iron (Fe³⁺), rendering the enzyme inactive.[5][9]

Vitamin C's critical function is to reduce the iron atom at the active site of prolyl and lysyl hydroxylases from the ferric (Fe³⁺) back to the ferrous (Fe²⁺) state, thereby reactivating the enzyme.[5] In this capacity, ascorbic acid acts as a reducing agent, allowing the enzymes to catalyze multiple hydroxylation reactions.[3][5] Without an adequate supply of vitamin C, these enzymes become inactivated, leading to under-hydroxylated and unstable procollagen chains that are rapidly degraded within the cell.[5][9][10]

The following diagram illustrates the essential role of Vitamin C in reactivating prolyl hydroxylase, a key step for collagen stability.

Caption: Role of Vitamin C in the prolyl hydroxylase enzymatic cycle.

Beyond the Cofactor Role: Transcriptional Regulation and Antioxidant Effects

While its cofactor function is paramount, research has shown that ascorbic acid also stimulates collagen synthesis at a transcriptional level.[1] Studies have demonstrated that vitamin C can preferentially increase the transcription of collagen-specific mRNA, suggesting a role in gene expression that is independent of its function in hydroxylation.[1]

Furthermore, Vitamin C is a potent antioxidant that protects the skin and other tissues from oxidative stress caused by free radicals generated from UV exposure and pollution.[6][8][11] This antioxidant activity helps protect existing collagen from degradation and supports the health of fibroblasts, the cells responsible for producing collagen.[2]

Interestingly, the prolyl hydroxylase domain (PHD) enzymes that hydroxylate collagen are part of the same family as the PHDs that regulate the hypoxia-inducible factor (HIF-1α).[12][13][14] HIF-1α is a transcription factor that mediates cellular responses to low oxygen.[12] Under normal oxygen conditions, PHDs hydroxylate HIF-1α, leading to its degradation.[12][13] Vitamin C, as a cofactor for PHDs, can enhance the degradation of HIF-1α, thereby influencing pathways that are sometimes intertwined with collagen metabolism, particularly in hypoxic environments like wound healing or tumors.[15]

Quantitative Effects of Vitamin C on Collagen Synthesis

The impact of ascorbic acid on collagen production is dose-dependent.[7] Numerous in vitro studies using human fibroblasts have quantified this effect.

| Study Focus | Cell Type | Vitamin C Concentration | Observed Effect on Collagen Synthesis | Reference |

| Dose-Dependent Increase | Normal Human Fibroblasts (NHF) | 10⁻⁵ M to 10⁻³ M | Induced a dose-dependent increase in collagen type I deposits. | [7] |

| Stimulation of Synthesis | Human Skin Fibroblasts | 0.25 mM | Increased collagen synthesis approximately eight-fold. | [10] |

| Enzyme Activity Modulation | Human Skin Fibroblasts | 0.25 mM (for 24h) | Lysyl hydroxylase activity tripled. | [10] |

| Synergistic Effects | Human Dermal Fibroblasts | 1 mM Ascorbic Acid + 1 mM Glycinamide | Synergistically enhanced collagen production to levels similar to TGF-β1 treatment. | [16] |

Experimental Protocols for Assessing Collagen Synthesis

Verifying the effects of compounds on collagen synthesis requires robust and reproducible experimental methodologies. Below are outlines of key protocols cited in the literature.

-

Cell Culture: Human skin fibroblasts are cultured to confluence in DMEM supplemented with fetal calf serum.[17]

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of L-ascorbic acid (e.g., 0 to 100 µg/ml). A fresh supplement of ascorbate is added daily due to its instability in culture media.[17]

-

Sample Collection: Aliquots of the culture medium are collected after specified time points (e.g., 24, 48, 72 hours).

-

Quantification:

-

Hydroxyproline Assay: This is a classic method to estimate collagen content, as hydroxyproline is almost exclusive to collagen.[17] However, it can be unreliable if hydroxylation is limited.[17]

-

Sirius Red Assay: A spectrophotometric dye-binding technique where the Sirius Red dye specifically binds to collagen fibers, allowing for quantification.[18]

-

Western Blotting: This technique uses antibodies specific to collagen type I (or its propeptides) to detect and quantify the amount of secreted collagen in the culture medium.[19][20]

-

Real-Time PCR: To assess transcriptional effects, mRNA is extracted from the cells and the expression levels of collagen genes (e.g., COL1A1) are quantified.[19][20]

-

Several methods exist to measure the activity of P4H, a direct target of Vitamin C's cofactor function.

-

Radioactive Assay: This traditional method quantifies the [¹⁴C]CO₂ released from the decarboxylation of [1-¹⁴C]α-ketoglutarate during the hydroxylation reaction.[21]

-

HPLC-Based Assay: A non-radioactive method that uses High-Performance Liquid Chromatography (HPLC) to measure the formation of succinate, a co-product of the reaction.[21]

-

Colorimetric Assay: A newer, high-throughput method that monitors the consumption of the α-ketoglutarate co-substrate by derivatizing it with 2,4-dinitrophenylhydrazine (2,4-DNPH), which can be measured spectrophotometrically.[22]

The following diagram outlines a typical workflow for investigating the effect of a test compound (like Vitamin C) on collagen synthesis in a cell culture model.

Caption: A generalized workflow for studying collagen synthesis.

Conclusion and Implications for Drug Development

The role of L-ascorbic acid in collagen synthesis is multifaceted and indispensable. It is a mandatory cofactor for the hydroxylating enzymes that ensure the structural integrity of collagen, a modulator of collagen gene expression, and a protective antioxidant for the extracellular matrix. For researchers and professionals in drug development, particularly in fields like dermatology, wound healing, and tissue engineering, a thorough understanding of these pathways is crucial.

The development of stable Vitamin C derivatives and combination therapies that enhance its delivery and efficacy remains a promising area of research.[7][16] Furthermore, the assays and protocols described herein provide a framework for screening and validating new compounds that may target the collagen synthesis pathway to promote tissue repair and combat the effects of aging.

References

- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primabiotic.co.uk [primabiotic.co.uk]

- 3. Vitamin C - Wikipedia [en.wikipedia.org]

- 4. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9.32 Enzymatic Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 6. zoskinhealth.com [zoskinhealth.com]

- 7. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nutrabytes.com [nutrabytes.com]

- 9. Collagen and the importance of vitamin C - The Science Snail [sciencesnail.com]

- 10. drkumardiscovery.com [drkumardiscovery.com]

- 11. continentalhospitals.com [continentalhospitals.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 19. Methods for Measuring Type I Collagen Synthesis In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 20. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Vitamin C: A Technical Guide to the Discovery and Synthesis of Novel Provitamins

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid (Vitamin C) is an essential nutrient, a potent antioxidant, and a crucial cofactor in numerous enzymatic reactions. However, its inherent instability and hydrophilic nature limit its therapeutic and cosmeceutical applications. This has spurred the development of Vitamin C provitamins—stable precursors that are converted to the active form in vivo. This in-depth technical guide explores the landscape of novel Vitamin C provitamins, with a focus on their discovery, synthesis, and mechanisms of action. We provide a comprehensive overview of advanced ascorbyl esters and glycosylated derivatives, detailing their synthesis protocols and presenting quantitative data on their efficacy. Furthermore, this guide elucidates the biological pathways governing their uptake and conversion, offering a roadmap for the rational design of next-generation Vitamin C therapeutics.

Introduction: The Imperative for Vitamin C Provitamins

Vitamin C's role in human health is well-established, extending from its antiscorbutic properties to its involvement in collagen synthesis, immune function, and neurotransmitter production[1]. Despite its importance, the direct application of L-ascorbic acid is hampered by its rapid oxidation and poor membrane permeability. Provitamins, or prodrugs, of Vitamin C offer a strategic solution to these challenges. By masking the reactive enediol group of ascorbic acid, typically through esterification or glycosylation, these precursor molecules exhibit enhanced stability and lipophilicity, leading to improved bioavailability and targeted delivery. Upon administration, these provitamins are metabolized by endogenous enzymes to release L-ascorbic acid at the site of action.

This guide will focus on two promising classes of novel Vitamin C provitamins:

-

Lipophilic Ascorbyl Esters: These compounds, such as ascorbyl oleate, are synthesized by esterifying ascorbic acid with fatty acids, enhancing their solubility in lipid-rich environments and facilitating their passage through cellular membranes.

-

Glycosylated Ascorbic Acid Derivatives: The attachment of a glucose moiety, as seen in 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) and its acylated forms, improves stability in aqueous solutions while leveraging cellular enzymatic pathways for activation.

Synthesis of Novel Vitamin C Provitamins

The synthesis of Vitamin C provitamins is a cornerstone of their development. Both chemical and enzymatic methods are employed, with the latter gaining prominence due to its regioselectivity and milder reaction conditions.

Lipase-Catalyzed Synthesis of Ascorbyl Oleate

The enzymatic synthesis of ascorbyl oleate represents an eco-friendly and highly selective method for producing a lipophilic Vitamin C provitamin.

Experimental Protocol:

-

Materials:

-

L-Ascorbic acid

-

Oleic acid

-

Immobilized lipase B from Candida antarctica (Novozym 435)

-

Acetone (anhydrous)

-

Molecular sieves (4 Å)

-

-

Procedure:

-

To a 250 mL screw-capped flask, add L-ascorbic acid (e.g., 0.135 M), oleic acid (substrate molar ratio of 1:8, ascorbic acid to oleic acid), and anhydrous acetone.

-

Add Novozym 435 (e.g., 0.2% w/v) and molecular sieves (10% w/w of substrates) to the mixture.

-

Seal the flask and incubate in a shaking water bath at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm) for the desired reaction time (e.g., up to 72 hours).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the immobilized enzyme and molecular sieves.

-

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude ascorbyl oleate.

-

Purify the product using column chromatography on silica gel.

-

Quantitative Data Summary: Lipase-Catalyzed Synthesis of Ascorbyl Esters

| Provitamin | Acyl Donor | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ascorbyl Oleate | Oleic Acid | Novozym 435 | Acetone | 60 | 4 | ~17% conversion | [2] |

| Ascorbyl Linoleate | Linoleic Acid | Novozym 435 | tert-Butanol | 70 | 1 | up to 90% | [3] |

| Mixed Ascorbyl Esters | Palm Oil Methyl Esters | Novozym 435 | Acetone | 50 | - | 62% conversion | [4] |

Chemical Synthesis of 6-O-Acyl-2-O-α-D-glucopyranosyl-L-ascorbic Acids

These novel derivatives combine the stability of glycosylated ascorbic acid with the lipophilicity of an acyl chain, making them promising candidates for dermatological applications.

Experimental Protocol:

-

Materials:

-

2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G)

-

Acid anhydride (e.g., dodecanoic anhydride for 6-O-dodecanoyl-AA-2G)

-

Pyridine (anhydrous)

-

-

Procedure:

-

Dissolve AA-2G in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the corresponding acid anhydride to the solution.

-

Stir the reaction mixture at room temperature for a specified duration.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, evaporate the pyridine under reduced pressure.

-

Purify the resulting 6-O-acyl-AA-2G derivative by silica gel column chromatography.

-

Quantitative Data Summary: Synthesis of 6-O-Acyl-AA-2G Derivatives

| Derivative | Acyl Chain Length | Yield (%) | Reference |

| 6-O-Butyryl-AA-2G | C4 | 30-60 | [5] |

| 6-O-Octanoyl-AA-2G | C8 | 30-60 | [5] |

| 6-O-Dodecanoyl-AA-2G | C12 | 30-60 | [5] |

| 6-O-Stearoyl-AA-2G | C18 | 30-60 | [5] |

Biological Conversion and Signaling Pathways

The efficacy of a Vitamin C provitamin is contingent upon its efficient uptake by target cells and its subsequent conversion to L-ascorbic acid.

Cellular Uptake Mechanisms

The cellular uptake of Vitamin C and its derivatives is a regulated process mediated by specific transporters. The oxidized form of Vitamin C, dehydroascorbic acid (DHA), can enter cells via glucose transporters (GLUTs). However, the reduced form, ascorbic acid, and its derivatives primarily rely on Sodium-dependent Vitamin C Transporters (SVCTs).

Caption: Cellular uptake and conversion of Vitamin C provitamins.

Intracellular Hydrolysis of Provitamins

Once inside the cell, ascorbyl esters are hydrolyzed by non-specific cellular esterases, which cleave the ester bond to release L-ascorbic acid and the corresponding fatty acid. Similarly, glycosylated derivatives are acted upon by α-glucosidases and esterases to liberate the active Vitamin C.

Caption: Enzymatic conversion of an ascorbyl ester provitamin.

Experimental Protocols for Evaluation

The characterization and evaluation of novel Vitamin C provitamins require robust analytical and biological assays.

Determination of Vitamin C and its Derivatives in Plasma by HPLC

Protocol:

-

Sample Preparation:

-

Collect blood samples in heparinized tubes.

-

Centrifuge immediately at 4°C to separate plasma.

-

To 100 µL of plasma, add a protein precipitating agent (e.g., metaphosphoric acid or acetonitrile) containing an internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) at a low pH.

-

Detection: UV detection at approximately 245 nm or electrochemical detection for higher sensitivity.

-

Quantification: Generate a standard curve with known concentrations of ascorbic acid and the provitamin to quantify their levels in the plasma samples.

-

Measurement of Intracellular Esterase Activity

Protocol:

-

Cell Culture and Lysate Preparation:

-

Culture target cells (e.g., hepatocytes, keratinocytes) to confluence.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing a non-ionic detergent (e.g., Triton X-100) to release intracellular esterases.

-

Centrifuge the lysate to remove cellular debris.

-

-

Esterase Activity Assay:

-

Use a fluorogenic esterase substrate (e.g., fluorescein diacetate) that becomes fluorescent upon hydrolysis.

-

In a 96-well plate, add the cell lysate to a buffer solution.

-

Add the fluorogenic substrate to initiate the reaction.

-

Measure the increase in fluorescence over time using a microplate reader.

-

The rate of fluorescence increase is proportional to the esterase activity in the cell lysate.

-

Conclusion and Future Directions

The discovery and synthesis of novel Vitamin C provitamins represent a significant advancement in harnessing the full therapeutic potential of this essential nutrient. Lipophilic ascorbyl esters and glycosylated derivatives have demonstrated enhanced stability and bioavailability, opening new avenues for their application in pharmaceuticals and cosmetics. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers in the field.